N-benzyl-2-chloropyridin-3-amine
Overview
Description
“N-benzyl-3-chloropyridin-2-amine” is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 . It has gained much attention in the field of scientific research due to its diverse range of applications.
Synthesis Analysis
The synthesis of amines like “N-benzyl-2-chloropyridin-3-amine” can be achieved through various methods. One common method involves the alkylation of amines with alcohols using a Mn (I) pincer catalyst . Another method involves a Cu (I)-catalyzed C-N coupling of aliphatic halides with amines and amides .Molecular Structure Analysis
The molecular structure of “N-benzyl-3-chloropyridin-3-amine” consists of a benzyl group (C6H5CH2-) attached to a 2-chloropyridin-3-amine molecule .Scientific Research Applications
Catalyzed Amination Reactions :
- Manganese-catalyzed benzylic C(sp3)–H amination for late-stage functionalization demonstrates a unique tolerance for tertiary amine, pyridine, and benzimidazole functionalities, suggesting potential applications in modifying bioactive molecules and natural products (Clark et al., 2018).
- Intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines, involving a nitrogen atom not substituted with a hydrogen atom, offers insights into the mechanism of ring closure reactions in auto-tandem amination (Loones et al., 2007).
Synthesis and Functionalization of Heterocycles :
- The importance of acid additives in the synthesis of pyrido[1,2-a]benzimidazoles by direct copper-catalyzed amination reveals a novel approach to synthesizing this class of compounds with potential medicinal and materials chemistry applications (Masters et al., 2011).
Electrochemical and Photochemical Applications :
- Electrochemical C-H Amination via Zincke Intermediates highlights the use of electricity in the amination reaction of various substrates, with pyridine serving as the nitrogen source (Waldvogel & Moehle, 2015).
- Photochemical cleavage of benzylic C-N bond to release amines using the 3-(diethylamino)benzyl group, demonstrating a method for releasing primary, secondary, and tertiary amines through direct photochemical breaking (Wang et al., 2016).
Amination and Oxidation Reactions :
- Ruthenium(0)-catalyzed sp3 C-H bond arylation of benzylic amines using arylboronates, where the substitution of the pyridine directing group is crucial for high arylation yields (Dastbaravardeh et al., 2012).
- Highly efficient oxidation of amines to imines by singlet oxygen and its application in Ugi-type reactions, showing the oxidation of secondary benzylic amines to imines with high yields (Jiang et al., 2009).
properties
IUPAC Name |
N-benzyl-2-chloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZZWLRSUIYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloropyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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